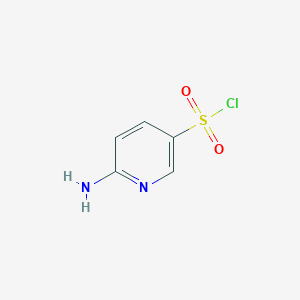

6-Aminopyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNXODBGVQIFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477724 | |

| Record name | 6-Aminopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-92-7 | |

| Record name | 6-Aminopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Aminopyridine 3 Sulfonyl Chloride

Classical and Established Synthetic Routes

The traditional synthesis of 6-aminopyridine-3-sulfonyl chloride is a well-documented, multi-step process that has been a reliable method for its preparation. This route is characterized by the initial formation of a sulfonic acid intermediate, which is subsequently converted to the desired sulfonyl chloride.

Multi-Step Synthesis via 6-Aminopyridine-3-sulfonic Acid Intermediate

This classical approach is a two-stage process, beginning with the sulfonation of an aminopyridine precursor followed by a halogenation step.

The synthesis commences with the sulfonation of 2-aminopyridine (B139424) to form the key intermediate, 6-aminopyridine-3-sulfonic acid. rasayanjournal.co.in This reaction involves heating a mixture of 2-aminopyridine with concentrated sulfuric acid. The presence of a small quantity of aluminum powder is also noted in the procedure. rasayanjournal.co.in The reaction mixture is maintained at an elevated temperature of 210°C for approximately five hours. rasayanjournal.co.in Upon cooling, the mixture is poured onto crushed ice, causing the 6-aminopyridine-3-sulfonic acid to precipitate out of the solution. rasayanjournal.co.in The resulting solid is then filtered, washed, and can be further purified by recrystallization from hot water. rasayanjournal.co.in

Table 1: Synthesis of 6-Aminopyridine-3-sulfonic Acid

| Reactant | Reagent | Conditions | Product |

|---|

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

The second stage of this synthetic route is the conversion of the sulfonic acid intermediate into the target sulfonyl chloride. This is achieved by treating 6-aminopyridine-3-sulfonic acid with a suitable halogenating agent. rasayanjournal.co.in A common and effective method involves grinding the sulfonic acid with phosphorus pentachloride (PCl₅) in the presence of a few drops of phosphorus oxychloride (POCl₃). rasayanjournal.co.in This mixture is then heated under reflux at 130°C for five hours. rasayanjournal.co.in After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, which leads to the solidification of the product, this compound. rasayanjournal.co.in The solid is collected by filtration and washed with water and a sodium bicarbonate solution to neutralize any remaining acid, before being dried under a vacuum. rasayanjournal.co.in

While phosphorus pentachloride and phosphorus oxychloride are explicitly mentioned for this specific conversion, other halogenating agents are widely used in organic synthesis to convert sulfonic acids to sulfonyl chlorides. These include thionyl chloride (SOCl₂), and 2,4,6-trichloro-1,3,5-triazine (TCT). researchgate.netrsc.org The choice of reagent can depend on the specific substrate and desired reaction conditions.

Table 2: Conversion of 6-Aminopyridine-3-sulfonic Acid to Sulfonyl Chloride

| Reactant | Reagents | Conditions | Product |

|---|

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

Emerging and Green Synthetic Approaches for Related Pyridinesulfonyl Chlorides and Potential Analogies to this compound Synthesis

In the pursuit of more efficient, safer, and environmentally friendly chemical processes, new synthetic methods are continually being developed. While specific green chemistry applications for this compound are not widely documented, analogous syntheses for related compounds, such as pyridine-3-sulfonyl chloride, offer valuable insights into potential alternative routes.

Diazotization-Based Protocols for Pyridinesulfonyl Chloride Formation

A prominent alternative to classical sulfonation routes involves the diazotization of aminopyridines. researchgate.netgoogle.com This method is particularly relevant for the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) and could, in principle, be adapted for this compound. The process begins with the diazotization of the primary aromatic amine. organic-chemistry.org This is typically achieved by reacting the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C) to form an intermediate diazonium salt. google.comorganic-chemistry.org

In one patented method for synthesizing pyridine-3-sulfonyl chloride, 3-aminopyridine is first converted to a more stable fluoborate diazonium salt intermediate by reacting it with sodium nitrite and sodium fluoborate in a dilute hydrochloric acid solution. google.com This isolated diazonium salt is then reacted with thionyl chloride in the presence of a copper catalyst (e.g., cuprous chloride) to yield the final pyridine-3-sulfonyl chloride. google.com This approach offers the advantage of producing a more stable intermediate, which can lead to higher product purity and is more amenable to industrial scale-up. google.com

Table 3: Diazotization-Based Synthesis of Pyridine-3-sulfonyl chloride

| Starting Material | Key Steps | Final Reagent | Product |

|---|

Data sourced from Google Patents. google.com

Application of Microchannel Reactor Technologies in Pyridinesulfonyl Chloride Synthesis

The application of microreactor or continuous flow technology represents a significant advancement in chemical synthesis, offering enhanced safety, better process control, and often higher yields compared to traditional batch processing. A method for preparing pyridine-3-sulfonyl chloride using a microchannel reactor has been developed. google.com

In this process, 3-aminopyridine, isoamyl nitrite (as the diazotizing agent), and 1,5-naphthalenedisulfonic acid are reacted in a microchannel reactor to rapidly form a stable diazonium salt. google.com This reaction solution, without the need for isolation or purification of the intermediate, is then directly introduced into a second reactor where it is mixed with an organic solution of thionyl chloride. google.com The use of a microreactor allows for precise control over reaction time and temperature, minimizing the formation of unstable intermediates and side products. google.com This technology's potential to improve the safety and efficiency of diazotization and sulfonyl chlorination reactions makes it a promising green alternative that could be explored for the synthesis of this compound and other substituted pyridinesulfonyl chlorides.

Environmentally Conscious Synthesis Strategies for Sulfonyl Chlorides

The development of environmentally benign synthetic methods for sulfonyl chlorides has become a significant focus in chemical research, aiming to mitigate the hazards associated with traditional reagents. Historically, the synthesis of sulfonyl chlorides often involved the use of harsh and toxic chemicals such as phosphorus pentachloride and phosphorus oxychloride, which raise significant environmental and safety concerns. patsnap.comrasayanjournal.co.in Modern approaches, aligned with the principles of green chemistry, seek to replace these hazardous substances with safer alternatives, utilize milder reaction conditions, and reduce waste generation. These strategies are not only environmentally advantageous but also offer benefits such as reduced production costs, milder reaction conditions, and shorter reaction times. patsnap.com

A notable green chemical synthesis method has been developed for 3-pyridinesulfonyl chloride, a compound structurally similar to this compound. This method starts from 3-aminopyridine and proceeds through a diazo-reaction, substitution, extraction, and distillation, avoiding the use of acylating reagents like phosphorus pentachloride. patsnap.comgoogle.com This approach significantly shortens reaction times and increases the product yield to over 80%, thereby lowering production costs. patsnap.comgoogle.com The reaction is considered to be within the scope of green chemistry due to its mild conditions and avoidance of highly toxic reagents. patsnap.com

The process involves two main steps: the formation of a sulfurous acid aqueous solution and a diazotization reaction. The sulfurous acid solution can be prepared by either adding thionyl chloride to water or by passing sulfur dioxide gas into water, with the addition of a cuprous chloride catalyst. patsnap.com The second step involves the diazotization of 3-aminopyridine with sodium nitrite in hydrochloric acid, followed by reaction with the prepared sulfurous acid solution. patsnap.com

Table 1: Reaction Parameters for the Green Synthesis of 3-Pyridinesulfonyl Chloride

| Step | Reagent 1 | Reagent 2 | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| A (Option 1) | Water | Thionyl Chloride | Cuprous Chloride | -5°C to 8°C | Preparation of sulfurous acid solution. patsnap.com |

| A (Option 2) | Water | Sulfur Dioxide | Cuprous Chloride | -10°C to 8°C | Alternative preparation of sulfurous acid solution. patsnap.com |

| B | 3-Aminopyridine | Sodium Nitrite / Hydrochloric Acid | - | -10°C to 5°C | Diazotization of the amine. patsnap.com |

| C | Solution from Step B | Solution from Step A | - | -3°C to 5°C | Substitution reaction to form the sulfonyl chloride. patsnap.com |

Other innovative and environmentally friendly methods for the general synthesis of sulfonyl chlorides have also been reported, which could potentially be adapted for the synthesis of this compound. One such method involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is advantageous as it utilizes odorless and easily prepared starting materials and proceeds under mild conditions to give high yields of structurally diverse sulfonyl chlorides. organic-chemistry.org A key sustainable feature of this process is the ability to recycle the succinimide (B58015) byproduct back into the N-chlorosuccinimide reagent using sodium hypochlorite. organic-chemistry.orgresearchgate.net

Another green approach is the synthesis of sulfonyl chlorides and bromides from sulfonyl hydrazides using N-halosuccinimides (NCS or NBS). nih.gov This method is simple, rapid, and highly selective, affording products in excellent yields. nih.gov The reaction is typically carried out in acetonitrile. nih.gov

The oxyhalogenation of thiols and disulfides using oxone in the presence of potassium chloride (KCl) in water represents another significant green methodology. rsc.org This method is rapid and efficient, producing sulfonyl chlorides in high yields at room temperature with water as the solvent. rsc.org Similarly, a combination of hydrogen peroxide and zirconium tetrachloride has been shown to be a very effective system for the direct oxidative conversion of thiols and disulfides into the corresponding sulfonyl chlorides with high purity, short reaction times, and under mild conditions. organic-chemistry.org

Table 2: Overview of General Green Synthesis Strategies for Sulfonyl Chlorides

| Method | Starting Material | Key Reagents | Solvent | Key Advantages |

|---|---|---|---|---|

| Chlorosulfonation | S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Acetonitrile | Mild conditions, odorless starting materials, recyclable byproduct. organic-chemistry.orgresearchgate.net |

| From Hydrazides | Sulfonyl hydrazides | N-Chlorosuccinimide (NCS) | Acetonitrile | Simple, rapid, high selectivity, and excellent yields. nih.gov |

| Oxyhalogenation | Thiols, Disulfides | Oxone, KCl | Water | Use of water as a green solvent, rapid reaction at room temperature. rsc.org |

| Oxidative Chlorination | Thiols, Disulfides | Hydrogen Peroxide, Zirconium Tetrachloride | Acetonitrile | Excellent yields, very short reaction times, avoidance of harsh reagents. organic-chemistry.org |

| Oxidative Chlorination | Azaarenethiols | Sodium Chlorite (NaClO₂) | Water | Simple purification by extraction, good yields. researchgate.net |

These methodologies highlight a clear trend towards more sustainable chemical manufacturing. The application of such strategies to the synthesis of this compound could significantly reduce the environmental impact compared to traditional methods that rely on hazardous reagents like phosphorus pentachloride. rasayanjournal.co.in The development of a green process for sulfanilamide (B372717) synthesis, for instance, demonstrates the industrial applicability and benefits of avoiding aqueous conditions that can lead to decomposition of the sulfonyl chloride product and the formation of high-salt wastewater. google.com

Reactivity and Reaction Mechanisms of 6 Aminopyridine 3 Sulfonyl Chloride

Role as an Electrophilic Agent in Organic Transformations

The sulfonyl chloride group in 6-aminopyridine-3-sulfonyl chloride is a potent electrophile, making the compound a valuable reagent in various organic transformations beyond simple sulfonamide formation. nih.gov It can participate in reactions where the sulfonyl group is introduced into a molecule. For example, in Friedel-Crafts type reactions, it can react with aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones.

Furthermore, the electrophilicity of the sulfonyl chloride can be harnessed in intramolecular reactions. For instance, if the molecule contains another nucleophilic site at a suitable position, intramolecular cyclization can occur, leading to the formation of heterocyclic compounds containing a sulfonamide or sulfonate ester linkage within the ring system. nih.gov

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies of reactions involving this compound are crucial for understanding and optimizing synthetic routes. While specific mechanistic studies on this particular compound are not extensively detailed in the provided results, general principles of sulfonyl chloride reactivity apply.

Mechanistic investigations often involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the reaction pathway. For example, in the reaction with primary amines, the formation of a tetrahedral intermediate is a key step. The stability and breakdown of this intermediate can be influenced by the nature of the amine, the solvent, and the presence of catalysts.

In more complex transformations, such as copper-catalyzed multicomponent reactions involving sulfonyl azides (derived from sulfonyl chlorides), mechanistic studies have revealed the formation of key intermediates like N-sulfonyl triazolyl copper species and ketenimines. kaist.ac.krresearchgate.net These intermediates dictate the final product distribution. While not directly involving this compound, these studies provide a framework for understanding the potential reactivity of related sulfonyl compounds in catalyzed reactions.

Derivatization Chemistry Involving 6 Aminopyridine 3 Sulfonyl Chloride

Functionalization of Substrates for Enhanced Chemical Utility

The primary route for the functionalization of substrates using 6-aminopyridine-3-sulfonyl chloride involves its reaction with nucleophilic moieties, most commonly primary and secondary amines. This reaction forges a stable sulfonamide bond and introduces the 6-aminopyridinesulfonyl group onto the substrate, thereby altering its chemical and physical properties. This derivatization is a key strategy for enhancing the utility of various molecular frameworks.

The introduction of the 6-aminopyridine-3-sulfonyl moiety can impart several desirable characteristics to a molecule. The pyridine (B92270) ring, a common feature in many bioactive compounds, can participate in hydrogen bonding through its nitrogen atom, potentially leading to enhanced interactions with biological targets. Furthermore, the incorporation of this group can influence a compound's solubility, metabolic stability, and permeability.

A significant application of this functionalization strategy is in the synthesis of N-substituted sulfonamide analogues. By reacting this compound with a diverse library of amines, a wide array of derivatives can be generated. This approach allows for the systematic modification of a lead compound to explore structure-activity relationships and optimize its properties. For instance, the reaction with various substituted heterocyclic aromatic amines has been employed to synthesize novel pyridosulfonamide derivatives.

The general scheme for this functionalization is as follows:

Reaction Scheme for the Functionalization of Amines with this compound

| Reactants | Product |

|---|---|

| This compound | N-Substituted-6-aminopyridine-3-sulfonamide |

| Primary or Secondary Amine (R-NH₂) |

This straightforward yet powerful reaction underscores the role of this compound as a versatile building block for functionalizing a wide range of amine-containing substrates.

Synthetic Pathways for the Introduction of Pyridinesulfonyl Moieties into Organic Frameworks

The introduction of a pyridinesulfonyl moiety into an organic framework using this compound is a well-established synthetic strategy. The principal pathway involves the formation of sulfonamides through the reaction of the sulfonyl chloride with primary or secondary amines. This method provides a reliable and efficient means of incorporating the 6-aminopyridinesulfonyl group into a target molecule.

A common synthetic approach begins with the preparation of the key intermediate, this compound itself. A well-documented multi-step protocol starts with 2-aminopyridine (B139424). The initial step is the sulfonation of 2-aminopyridine, which is then followed by the conversion of the resulting 6-aminopyridine-3-sulfonic acid to the more reactive this compound. google.com This activation step is crucial for its subsequent use in derivatization reactions.

Once obtained, this compound can be reacted with a variety of amines to generate a library of novel sulfonamide derivatives. For example, a series of substituted pyridosulfonamide derivatives were synthesized by reacting this compound with various substituted heterocyclic aromatic amines. google.com The reaction was typically carried out by heating the mixture at 70-80°C for approximately one hour. google.com The resulting N-substituted sulfonamides were then isolated and characterized. google.com

An illustrative example of this pathway is the synthesis of various pyridosulfonamide derivatives with potential antimicrobial activity. The general reaction is depicted below:

Synthesis of N-Aryl-6-aminopyridine-3-sulfonamides

| Reactants | Reaction Conditions | Product |

|---|---|---|

| This compound | Heating at 70-80°C | N-Aryl-6-aminopyridine-3-sulfonamide |

| Substituted Aromatic Amine | Occasional stirring for ~1 hour |

This synthetic pathway has also been utilized in the preparation of more complex molecular structures. For instance, a patent describes the reaction of this compound with a thiazole (B1198619) derivative in the presence of a base to yield a more elaborate heterocyclic system.

The versatility of this synthetic approach is further highlighted by the wide range of amines that can be employed, leading to a diverse set of pyridinesulfonyl-containing organic frameworks. The table below presents a selection of amine substrates that have been reacted with this compound to afford the corresponding sulfonamides.

| Amine Substrate | Resulting Sulfonamide Derivative |

| Substituted aromatic amines | N-Aryl-6-aminopyridine-3-sulfonamides |

| Heterocyclic aromatic amines | N-Heteroaryl-6-aminopyridine-3-sulfonamides |

| Thiazole derivatives | Thiazolyl-substituted 6-aminopyridine-3-sulfonamides |

These examples demonstrate that the reaction of this compound with amines is a robust and widely applicable method for introducing the pyridinesulfonyl moiety into a variety of organic frameworks, thereby enabling the synthesis of novel and potentially functional molecules.

Applications of 6 Aminopyridine 3 Sulfonyl Chloride in Advanced Chemical Synthesis

Building Block in Heterocyclic Compound Synthesis

6-Aminopyridine-3-sulfonyl chloride is a pivotal starting material in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a nucleophilic amino group, allows for diverse chemical transformations.

Synthesis of Novel Pyridosulfonamide Derivatives

A significant application of this compound is in the preparation of novel pyridosulfonamide derivatives. The process typically involves the reaction of this compound with various substituted amines. rasayanjournal.co.in The sulfonyl chloride group readily reacts with primary or secondary amines to form a stable sulfonamide linkage.

The synthesis generally proceeds by first preparing this compound from 6-aminopyridine-3-sulfonic acid. This is often achieved by treating the sulfonic acid with a chlorinating agent like phosphorus pentachloride and phosphorus oxychloride. rasayanjournal.co.in The resulting sulfonyl chloride is then reacted with a chosen amine in a suitable solvent. rasayanjournal.co.in The reaction mixture is typically heated to facilitate the formation of the pyridosulfonamide product. rasayanjournal.co.in

A variety of amines can be employed in this synthesis, leading to a diverse library of pyridosulfonamide derivatives. These derivatives are of interest due to their potential as antimicrobial agents. rasayanjournal.co.in The general synthetic route is outlined below:

Table 1: General Synthesis of Pyridosulfonamide Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopyridine (B139424) | Concentrated Sulfuric Acid, Aluminum powder, 210°C | 6-Aminopyridine-3-sulfonic acid |

| 2 | 6-Aminopyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride, 130°C | This compound |

| 3 | This compound, Substituted Amine | Suitable solvent, 70-80°C | Substituted Pyridosulfonamide |

Source: Rasayan Journal of Chemistry, 2013. rasayanjournal.co.in

Formation of Fused Heterocyclic Systems

While direct examples of using this compound for the formation of fused heterocyclic systems are not extensively detailed in the provided search results, the general reactivity of sulfonyl chlorides suggests their utility in such syntheses. Intramolecular cyclization reactions involving the sulfonyl chloride group and another functional group on the pyridine (B92270) ring or a substituent could lead to the formation of fused ring systems. The electrophilic nature of the sulfonyl chloride makes it a target for intramolecular nucleophilic attack, a key step in many cyclization strategies for creating fused heterocycles. nih.gov

Role in Medicinal Chemistry Research as a Synthetic Intermediate

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.net Consequently, this compound, as a precursor to sulfonamides, plays a crucial role in medicinal chemistry research.

Precursor for the Development of Potential Therapeutic Agents

This compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications. The resulting pyridosulfonamides have been investigated for various biological activities. For instance, novel pyridosulfonamide derivatives synthesized from this intermediate have been evaluated as antimicrobial agents. rasayanjournal.co.in The pyridine and sulfonamide moieties are both common features in many biologically active compounds, making their combination a point of interest for drug discovery programs. Pyridine-3-sulfonyl chloride, a related compound, is an important intermediate in the synthesis of drugs like TAK-438, used for treating peptic ulcers. google.comgoogleapis.com

Construction of Sulfonamide-Containing Molecular Scaffolds

The sulfonamide group is a critical component in the design of various molecular scaffolds for medicinal chemistry. researchgate.net this compound provides a direct route to incorporate the pyridylsulfonamide scaffold into larger, more complex molecules. The synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with an amine. nih.gov This straightforward and generally high-yielding reaction makes this compound a valuable tool for medicinal chemists. nih.gov

The development of novel synthetic methods, such as the one-pot conversion of sulfonyl chlorides to sulfonamides, further enhances the utility of intermediates like this compound in constructing diverse molecular architectures. princeton.edu The ability to readily form the sulfonamide linkage allows for the systematic modification of molecular structures to explore structure-activity relationships (SAR) and optimize therapeutic properties. nih.gov

Table 2: Examples of Sulfonamide-Containing Scaffolds in Medicinal Chemistry

| Scaffold Type | Therapeutic Area (Example) | Reference |

| Pyridosulfonamides | Antimicrobial | rasayanjournal.co.in |

| General Sulfonamides | Antibacterial, Anti-inflammatory, Antifungal | researchgate.net |

Contributions to Agrochemical Development

Information specifically detailing the application of this compound in agrochemical development is not prominently available in the provided search results. However, the broader class of sulfonyl-containing compounds, including sulfonamides, are known to be important motifs in agrochemicals. The structural features of this compound, combining a pyridine ring with a reactive sulfonyl chloride, suggest its potential as a building block for the synthesis of novel agrochemicals, such as herbicides, fungicides, or insecticides. Further research would be needed to explore its specific applications in this field.

Synthesis of Herbicidal and Pesticidal Agents

The pyridine-3-sulfonyl scaffold is a recognized pharmacophore in the agrochemical industry. While direct synthesis of commercial herbicides from this compound is not extensively documented in public literature, the utility of related pyridine sulfonyl chlorides as key intermediates is well-established. These compounds serve as precursors for a class of chemicals known as sulfonylureas and related sulfonamides, which are known for their potent herbicidal activity.

The general synthetic approach involves the reaction of the sulfonyl chloride with an appropriate amine or a heterocyclic amine component. The reactivity of the S-Cl bond in this compound allows for its coupling with various nitrogen-containing nucleophiles to create a diverse library of sulfonamide derivatives. These derivatives can then be screened for herbicidal or pesticidal properties. For instance, related pyridine-3-sulfonamides have been investigated for their potential as antifungal agents, showcasing activity against various Candida species. mdpi.com The synthesis of these agents often begins with a precursor like 4-chloropyridine-3-sulfonamide, which is then elaborated. mdpi.com The core reactivity demonstrates how this compound could be employed in similar synthetic strategies to access novel agrochemicals.

Table 1: Potential Reactions for Agrochemical Synthesis

| Reactant A | Reactant B (Nucleophile) | Resulting Linkage | Potential Product Class |

|---|---|---|---|

| This compound | Heterocyclic Amine | Sulfonamide | Herbicidal/Fungicidal Agents |

| This compound | Substituted Aniline | Sulfonamide | Pesticidal Agents |

Utility in Material Science Applications

The inherent reactivity of the sulfonyl chloride group makes it a valuable functional handle for applications in material science, particularly in the synthesis and modification of polymers.

Aromatic sulfonyl chlorides are effective initiators for metal-catalyzed living radical polymerizations (LRP), a powerful technique for creating well-defined polymers with controlled molecular weights and complex architectures. cmu.edu Although research specifically detailing this compound as a polymerization initiator is limited, the principles derived from studies on analogous multifunctional sulfonyl chlorides provide a clear blueprint for its potential use. cmu.edu

In this context, the sulfonyl chloride group can initiate the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) (S) in the presence of a metal catalyst (e.g., a copper complex). The process involves the generation of a sulfonyl radical, which then adds to the monomer to begin the polymer chain growth. cmu.edu

Key Principles of Sulfonyl Chloride Initiated LRP: cmu.edu

Initiation: The R-SO₂Cl bond is homolytically cleaved by a transition metal catalyst to form a sulfonyl radical (R-SO₂•) and a metal-chloride complex.

Propagation: The sulfonyl radical initiates polymerization by adding across the double bond of a monomer.

Control: The process maintains "living" characteristics, allowing for the synthesis of polymers with low polydispersity and predetermined chain lengths.

Because this compound possesses a single sulfonyl chloride group, it could be employed to generate end-functionalized polymers, where each polymer chain would carry a 6-aminopyridine-3-sulfonyl moiety at one end. The amino group on the pyridine ring would remain intact, providing a site for subsequent post-polymerization modification, enabling the attachment of other functional molecules or the alteration of the polymer's physical properties.

Table 2: Potential Polymer Architectures using this compound

| Polymerization Role | Monomer Example | Resulting Structure | Potential Application |

|---|---|---|---|

| End-functionalizing Initiator | Methyl Methacrylate (MMA) | 6-Aminopyridyl-terminated Poly(MMA) | Functional coatings, smart materials |

Bioconjugation Strategies and Chemical Ligation Techniques

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. The high reactivity and specificity of the sulfonyl chloride group towards certain amino acid residues make it a candidate for such applications.

The primary targets for sulfonyl chloride reagents in protein modification are the nucleophilic side chains of amino acids. The most common reaction is with the ε-amino group of lysine (B10760008) residues to form a stable sulfonamide bond. Reaction can also occur with the thiol group of cysteine and the phenolic hydroxyl group of tyrosine under specific pH conditions. This reactivity allows this compound to be used as a linker to attach the aminopyridine scaffold to proteins. This could be used to introduce a unique chemical handle onto the protein surface for further "click" chemistry reactions or to attach a label for imaging or diagnostic purposes.

While distinct from classic Native Chemical Ligation (NCL)—which involves the reaction of a C-terminal thioester with an N-terminal cysteine nih.gov—the formation of sulfonamides represents a robust and common method for protein labeling and conjugation. More advanced ligation strategies sometimes employ N-acylsulfonamide linkers, which can be formed from sulfonyl chloride precursors, highlighting the versatility of this functional group in peptide chemistry. nih.gov

Table 3: Reactivity with Amino Acid Residues for Bioconjugation

| Amino Acid | Reactive Group | Resulting Bond | pH Condition |

|---|---|---|---|

| Lysine | ε-Amino (–NH₂) | Sulfonamide (–SO₂–NH–) | Alkaline |

| Cysteine | Thiol (–SH) | Thiosulfonate (–SO₂–S–) | Neutral to Alkaline |

| Tyrosine | Phenolic Hydroxyl (–OH) | Sulfonate Ester (–SO₂–O–) | Strongly Alkaline |

Theoretical and Computational Investigations of 6 Aminopyridine 3 Sulfonyl Chloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry, electronic properties, and bonding characteristics of pyridine (B92270) sulfonyl derivatives. While specific studies focusing exclusively on 6-aminopyridine-3-sulfonyl chloride are not abundant in the literature, extensive research on analogous compounds like 6-chloropyridine-3-sulfonyl chloride and various aminopyridine derivatives provides a robust framework for understanding its properties.

Structural analysis of related compounds offers insight into the expected geometry. For instance, the crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, a product derived from the closely related 6-chloropyridine-3-sulfonyl chloride, has been determined using X-ray diffraction. nih.gov In this structure, the bond-angle sum at the sulfonamide nitrogen atom is 350.0°, indicating a trigonal pyramidal geometry. nih.gov The dihedral angle between the pyridine and quinoline (B57606) ring systems is 50.13 (11)°. nih.gov Such data provides experimentally validated parameters that serve as benchmarks for computational models.

DFT calculations on similar heterocyclic systems, such as 2,6-diaminopyrimidin-4-yl sulfonates, have been used to determine key electronic parameters. nih.gov These studies calculate values for ionization potential, electron affinity, global hardness, and electronegativity, which are crucial for predicting molecular reactivity. nih.gov For this compound, the amino group at the 6-position is expected to act as an electron-donating group, influencing the electron density distribution across the pyridine ring and affecting the electrophilicity of the sulfonyl chloride group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. In related aminopyridine complexes, the HOMO-LUMO energy gap is a critical parameter for assessing biological and chemical activity. scirp.org

Table 1: Calculated Quantum Chemical Parameters for Analogous Sulfonate Compounds This table presents data from a study on diaminopyrimidine sulfonate derivatives to illustrate the types of parameters generated through quantum chemical studies. Similar calculations would be applicable to this compound.

| Parameter | Compound A (Naphthalene-2-sulfonate) | Compound B (4-methylbenzenesulfonate) |

| Ionization Potential (eV) | 6.174 | 6.004 |

| Electron Affinity (eV) | 1.976 | 1.337 |

| Electronegativity (eV) | 4.075 | 3.670 |

| Data sourced from a computational study on crystalline organic sulfonates. nih.gov |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving sulfonyl chlorides. Studies on the reactions of aminopyridine sulfonyl chlorides and related compounds have proposed detailed pathways and identified key intermediates and transition states.

One notable reaction is the interaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines, which leads to the formation of sulfonylethenamines. researchgate.net A tentative reaction pathway was proposed based on experimental observations. The process is thought to begin with the formation of an N-sulfonyl-N,N,N-trialkylammonium chloride adduct. This intermediate then undergoes an oxidative degradation, where the 2-aminopyridine-3-sulfonyl chloride moiety promotes the aerobic oxidation of the amine and electrophilically traps the resulting enamine. researchgate.net Computational modeling of this pathway would involve calculating the energies of the proposed intermediates (the ammonium (B1175870) adduct and the enamine) and the transition states connecting them to validate the mechanism.

In a different context, the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides has been mechanistically investigated. acs.orgnih.gov A plausible mechanism involves the initial N-sulfonylation of the pyridine to form a pyridinium (B92312) salt. This activation facilitates deprotonation at the picolyl position to yield an alkylidene dihydropyridine (B1217469) intermediate. acs.orgnih.gov This intermediate then undergoes C-sulfonylation. Density Functional Theory (DFT) calculations have been employed to model similar C-H activation and functionalization pathways, determining the relative Gibbs activation energies for various steps and transition states. researchgate.net For example, in a copper-catalyzed reaction, the calculated Gibbs activation energy for a C-H activation step was found to be 41.4 kcal mol⁻¹ at 170°C. researchgate.net Such computational approaches could be directly applied to model the reactivity of this compound in similar transformations.

Structure-Reactivity Relationship Predictions and Analysis

The concept of structure-activity relationships (SAR) is central to medicinal and materials chemistry, and computational studies provide a quantitative basis for these relationships. For derivatives of pyridine-3-sulfonyl chloride, the nature and position of substituents on the pyridine ring profoundly influence their chemical reactivity and biological activity.

The synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas has been explored for potential anticancer activity. mdpi.comnih.gov In these studies, various substituents were introduced at the 4-position of the pyridine ring, and the resulting compounds were evaluated. The electronic properties of these substituents alter the reactivity of the parent pyridine-3-sulfonamide (B1584339) during its reaction with aryl isocyanates. mdpi.com Although this work focuses on the sulfonamide derivative, the underlying principles apply to the sulfonyl chloride precursor. The electron-donating 6-amino group in this compound would increase the electron density on the pyridine ring, potentially modulating the electrophilicity of the sulfur atom in the sulfonyl chloride group compared to an unsubstituted or halogen-substituted ring.

Computational analysis can predict how these structural changes affect reactivity. By calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO/LUMO), a direct correlation can be drawn between the electronic structure and the observed reactivity or biological activity. For instance, in a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives studied for anti-inflammatory properties, structure-activity relationships revealed that specific substitutions led to more potent inhibition of nitric oxide production. nih.gov Computational docking and molecular modeling can further elucidate how these molecules interact with biological targets, linking their structure to their function at a molecular level.

Future Research Directions and Emerging Opportunities for 6 Aminopyridine 3 Sulfonyl Chloride

Exploration of Novel Catalytic Transformations

The inherent structural features of 6-aminopyridine-3-sulfonyl chloride, namely the reactive sulfonyl chloride group and the nucleophilic amino group on a pyridine (B92270) scaffold, present untapped potential in catalysis. Future research could explore its use as a precursor for novel ligands in transition-metal-catalyzed reactions. The pyridine nitrogen and the amino group can act as bidentate or monodentate ligands for various metals, and the sulfonyl group can be modified to tune the electronic properties of the resulting catalyst.

Furthermore, research into the catalytic activity of the compound itself or its simple derivatives is a promising avenue. For instance, some sulfonyl chlorides have been shown to promote specific organic transformations. researchgate.netresearchgate.net Investigating the ability of this compound to act as a catalyst or promoter, perhaps in aerobic oxidation reactions, could unveil new, efficient synthetic methodologies. researchgate.netresearchgate.net The development of continuous flow processes for reactions involving this and similar sulfonyl chlorides could also enhance reaction efficiency, safety, and scalability. newdrugapprovals.org

Development of Asymmetric Synthetic Applications

Asymmetric synthesis, the creation of chiral molecules, is a cornerstone of modern medicinal chemistry. While this compound is achiral, its future in this field could be significant. One major opportunity lies in its use as a chiral derivatizing agent. By reacting it with a racemic mixture of amines or alcohols, diastereomeric sulfonamides or sulfonate esters can be formed, which could then be separated using standard techniques like chromatography.

A more advanced application involves its incorporation into chiral catalysts or auxiliaries. For example, the amino group could be functionalized with a chiral moiety, creating a new chiral ligand for asymmetric catalysis. A notable application has been demonstrated in the nonracemic synthesis of AMG-3969, a disruptor of the glucokinase-glucokinase regulatory protein interaction, where this compound is a key reagent. The synthesis involved an asymmetric approach for the 2-alkynylpiperazine core, and subsequent reaction with the sulfonyl chloride. The resulting diastereomers were then separated using chiral Supercritical Fluid Chromatography (SFC), highlighting a pathway to obtaining enantiomerically pure final products. This points to the potential for developing more direct asymmetric methods involving this sulfonyl chloride.

Expansion of Synthetic Applications beyond Current Scope

Currently, the primary use of this compound is in the synthesis of sulfonamides by reaction with primary or secondary amines. rasayanjournal.co.in However, the reactivity of the sulfonyl chloride group extends far beyond this. Future research should focus on exploring its reactions with a wider range of nucleophiles to create a more diverse set of building blocks. For example, its reaction with alcohols, phenols, and thiols could yield libraries of sulfonate and thiosulfonate esters with potential applications in medicinal chemistry and materials science.

Moreover, the pyridine ring itself offers opportunities for further functionalization. The amino group can be modified, or the pyridine ring can undergo electrophilic substitution reactions, although the sulfonyl chloride group is deactivating. Exploring these transformations could lead to the synthesis of highly functionalized pyridine derivatives that are difficult to access through other routes. Research into its use in multicomponent reactions, where three or more reactants combine in a single step, could also lead to the rapid assembly of complex molecular architectures. researchgate.net

Interdisciplinary Research with Advanced Materials and Biosciences

The unique combination of a pyridine ring and a reactive sulfonyl group makes this compound an attractive candidate for interdisciplinary research, particularly in materials science and biosciences.

Advanced Materials: In materials science, this compound could be used as a monomer or cross-linking agent for the synthesis of functional polymers. The resulting polysulfonamides or polysulfonates could possess interesting thermal, mechanical, or electronic properties. There is also potential for its use in the development of self-assembled monolayers or as a modifying agent for surfaces, drawing parallels from the use of its parent compound, 3-pyridinesulfonic acid, in perovskite solar cells and zinc-ion batteries. The application of this compound in material science is an active area of interest. chemshuttle.com

Biosciences: In the realm of biosciences, the pyridine-sulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.govmdpi.com Future research can build upon this by using this compound to create novel libraries of compounds for high-throughput screening against various biological targets. For instance, derivatives have been investigated as inhibitors of deubiquitinating enzymes (DUBs) like UCHL1 and USP30, which have implications in cancer and diseases related to mitochondrial dysfunction. google.comgoogle.com The ability to readily synthesize a wide array of derivatives from this starting material makes it a valuable tool in drug discovery. Furthermore, its derivatives could be developed as chemical probes or for bioconjugation applications, where the sulfonyl chloride group reacts with specific amino acid residues on proteins.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-Aminopyridine-3-sulfonyl chloride, and how do they confirm structural integrity?

- Methodology : Use ¹H/¹³C NMR to identify the sulfonyl chloride group (δ ~3.5-4.0 ppm for SO₂Cl protons in pyridine derivatives) and pyridine ring protons (δ ~7.0-8.5 ppm). IR spectroscopy detects the S=O stretch (~1370 cm⁻¹) and S-Cl bond (~550 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₄ClN₂O₂S: ~193 m/z). Cross-reference with purity assays like HPLC (>95% purity) to rule out hydrolysis byproducts (e.g., sulfonic acids) .

Q. What are the common synthetic routes for this compound, and what are critical reaction parameters?

- Methodology : Synthesize via chlorosulfonation of 6-aminopyridine using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key parameters:

- Temperature : Maintain ≤0°C to suppress side reactions (e.g., ring sulfonation).

- Solvent : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- Workup : Quench excess reagents with ice-water, followed by extraction and drying. Validate yield via gravimetric analysis or NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert atmosphere (N₂/Ar) at -20°C in airtight, moisture-resistant containers. Monitor for hydrolysis via TLC (silica gel, ethyl acetate/hexane eluent) or ¹H NMR (disappearance of SO₂Cl peaks). Use desiccants (e.g., molecular sieves) during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects on sulfonylation efficiency.

- Competitive Experiments : Compete with alternative sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride) to evaluate electronic/steric influences on selectivity .

- In Situ Monitoring : Use HPLC-MS to track intermediate formation (e.g., sulfonamides) and identify side products (e.g., sulfonate esters).

Q. What experimental designs optimize regioselectivity when using this compound in multi-step syntheses?

- Methodology :

- Substrate Screening : Test diverse nucleophiles (amines, alcohols) under controlled conditions (pH, temperature) to map reactivity trends.

- Computational Modeling : Employ DFT calculations to predict electrophilic sites on the pyridine ring and guide substrate design.

- DOE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., equivalents of reagent, reaction time) for maximal yield .

Q. How can researchers address discrepancies in catalytic efficiency when using this reagent in peptide coupling or heterocycle functionalization?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer pathways.

- Additive Screening : Test activators (e.g., HOBt, DMAP) to enhance coupling efficiency in peptide synthesis.

- Cross-Validation : Compare results with structurally related sulfonyl chlorides (e.g., 3-trifluoromethylpyridine-2-sulfonyl chloride) to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. Why do studies report varying hydrolytic stability of this compound, and how can this be mitigated?

- Analysis : Hydrolysis rates depend on ambient humidity and solvent purity . Contradictions arise from inconsistent storage protocols.

- Resolution : Standardize reaction setups with controlled humidity chambers and pre-dried solvents. Quantify hydrolysis via titration (e.g., AgNO₃ for Cl⁻ release) .

Q. How do conflicting reports on the compound’s solubility in polar solvents impact its application in aqueous-phase reactions?

- Analysis : Solubility discrepancies stem from protonation states (pH-dependent) of the pyridine ring.

- Resolution : Characterize solubility at pH 2-8 using UV-Vis spectroscopy. Use co-solvents (e.g., THF:water mixtures) to enhance miscibility without destabilizing the sulfonyl chloride group .

Methodological Recommendations

- Synthetic Optimization : Prioritize low-temperature, anhydrous conditions to minimize decomposition.

- Analytical Cross-Checking : Combine NMR, MS, and IR to confirm structural fidelity.

- Controlled Reactivity Studies : Use kinetic and computational tools to dissect reaction mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.